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Compound of Interest

2-Azaspiro[3.3]heptan-6-ol
Compound Name:
hydrochloride

Cat. No.: B1379402

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Azaspiro[3.3]heptan-6-ol, a valuable saturated heterocyclic scaffold in medicinal chemistry.
In the absence of publicly available experimental spectra, this document leverages advanced
computational prediction methodologies to present and interpret the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This
guide is intended for researchers, scientists, and drug development professionals, offering in-
depth analysis and field-proven insights into the structural elucidation of this important
molecule.

Introduction: The Significance of 2-
Azaspiro[3.3]heptan-6-ol

2-Azaspiro[3.3]heptan-6-ol is a member of the azaspiro[3.3]heptane class of compounds,
which have garnered significant attention in drug discovery as bioisosteres of piperidine and
other cyclic amines.[1][2] The rigid, three-dimensional structure of the spirocyclic core provides
a unique conformational constraint that can enhance binding affinity and selectivity for
biological targets, while also improving physicochemical properties such as agueous solubility.
The presence of both a secondary amine and a hydroxyl group offers versatile handles for
further chemical modification, making it a valuable building block for the synthesis of novel
therapeutic agents.
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Accurate structural characterization is paramount for the successful application of 2-
Azaspiro[3.3]heptan-6-ol in drug development. Spectroscopic techniques such as NMR, IR,
and MS are indispensable tools for confirming the identity, purity, and structure of this molecule.
This guide will delve into the predicted spectroscopic data for 2-Azaspiro[3.3]heptan-6-ol,
providing a detailed interpretation that will aid researchers in their synthetic and analytical
endeavors.

Molecular Structure and Synthesis Overview

The structure of 2-Azaspiro[3.3]heptan-6-ol consists of two four-membered rings, an azetidine
and a cyclobutane, fused at a single carbon atom. The hydroxyl group is positioned on the
cyclobutane ring.

Molecular Structure of 2-Azaspiro[3.3]heptan-6-ol
Caption: Ball-and-stick model of 2-Azaspiro[3.3]heptan-6-ol.

A plausible synthetic route to 2-Azaspiro[3.3]heptan-6-ol could involve the reduction of a
corresponding ketone precursor, such as 2-azaspiro[3.3]heptan-6-one. The synthesis of the
core 2-azaspiro[3.3]heptane skeleton can be achieved through various methods, often
involving intramolecular cyclization reactions. A potential impurity that could arise from the
synthesis is the starting ketone, which would be distinguishable by IR and 13C NMR
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of 2-Azaspiro[3.3]heptan-6-ol, a simplified spectrum is
expected.

Predicted *H NMR Data

The predicted *H NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol in CDCIs is summarized in the
table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~3.8-4.2 m 1H CH-OH

~3.4-3.7 m 4H CH2-N

~2.2-25 m 4H CHz (cyclobutane)

~1.8 (broad s) - 2H NH, OH

Experimental Protocol for *H NMR

A standard protocol for acquiring a *H NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol would
involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[e]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 3-4 seconds.

[e]

Spectral Width: Arange of -2 to 12 ppm is typically sufficient.

e Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by
phase and baseline correction.

Interpretation of the *H NMR Spectrum
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The predicted *H NMR spectrum reveals key structural features of 2-Azaspiro[3.3]heptan-6-ol.
The downfield multiplet between 3.8 and 4.2 ppm is characteristic of the proton attached to the
carbon bearing the hydroxyl group (CH-OH). The multiplet between 3.4 and 3.7 ppm
corresponds to the four protons of the two methylene groups adjacent to the nitrogen atom in
the azetidine ring. The upfield multiplet between 2.2 and 2.5 ppm is assigned to the four
protons of the two methylene groups on the cyclobutane ring. The broad singlet around 1.8
ppm is attributable to the exchangeable protons of the amine (NH) and hydroxyl (OH) groups;
the chemical shift of these protons can vary with concentration and temperature, and they can
be confirmed by a D20 exchange experiment.

Predicted **C NMR Data

The predicted 3C NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol in CDClIs is presented below.

Chemical Shift (ppm) Assignment
~65 - 70 CH-OH

~50-55 CH2-N

~40 - 45 Spiro C

~30-35 CH:z (cyclobutane)

Experimental Protocol for 2*C NMR

The acquisition of a 13C NMR spectrum typically requires a longer experiment time than H
NMR due to the lower natural abundance of the 13C isotope.

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is often preferred.

e Instrumentation: A 100 MHz or higher (for a 400 MHz *H spectrometer) NMR spectrometer.
e Acquisition Parameters:
o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30).

o Number of Scans: Several hundred to several thousand scans may be necessary.
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o Relaxation Delay: 2-5 seconds.

o Spectral Width: A range of 0 to 220 ppm is standard.

e Processing: Similar to *H NMR, the FID is processed with a Fourier transform and
corrections.

Interpretation of the **C NMR Spectrum

The predicted 13C NMR spectrum is consistent with the proposed structure. The signal in the
65-70 ppm range is assigned to the carbon atom bonded to the hydroxyl group. The signal
between 50 and 55 ppm corresponds to the two equivalent methylene carbons of the azetidine
ring. The spiro carbon, being a quaternary carbon, is expected to have a weaker signal and
appear in the 40-45 ppm region. The remaining two equivalent methylene carbons of the
cyclobutane ring are predicted to resonate in the 30-35 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Predicted IR Data

The predicted key IR absorption bands for 2-Azaspiro[3.3]heptan-6-ol are listed below.

Wavenumber (cm~—?) Intensity Assignment

~3300 - 3500 Broad, Strong O-H stretch

~3200 - 3400 Medium N-H stretch

~2850 - 2960 Medium-Strong C-H stretch (aliphatic)
~1050 - 1150 Strong C-O stretch

~1100 - 1200 Medium C-N stretch

Experimental Protocol for IR Spectroscopy
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A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total
Reflectance (ATR) accessory.

» Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Acquisition Parameters:
o Spectral Range: Typically 4000 to 400 cm~1.
o Number of Scans: 16-32 scans.
o Resolution: 4 cm~1.

o Data Collection: A background spectrum of the clean ATR crystal is collected first, followed
by the spectrum of the sample. The instrument software automatically ratios the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Interpretation of the IR Spectrum

The predicted IR spectrum clearly indicates the presence of the key functional groups. The
broad, strong absorption band in the 3300-3500 cm~1 region is characteristic of the O-H
stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The N-H
stretching vibration of the secondary amine is expected to appear as a medium intensity band
in the 3200-3400 cm~1 region, potentially overlapping with the O-H band. The aliphatic C-H
stretching vibrations are observed in the 2850-2960 cm~! range. The strong band between
1050 and 1150 cm~tis indicative of the C-O stretching vibration, and the C-N stretching
vibration is expected in the 1100-1200 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.
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Predicted Mass Spectrometry Data

For 2-Azaspiro[3.3]heptan-6-ol (Molecular Weight: 113.16 g/mol )[3], the following key ions are
predicted in an electron ionization (El) mass spectrum:

m/z Predicted Fragment
113 [M]* (Molecular lon)

96 [M - H20]*

84 [M - CH20H]*

70 [M - C2H4OH]J* or [CaHsN]*
56 [CsHeN]*

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an El mass spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.

Interpretation of the Mass Spectrum

The molecular ion peak ([M]*) is expected at m/z 113, confirming the molecular weight of the
compound. A prominent peak at m/z 96 would correspond to the loss of a water molecule from
the molecular ion, a common fragmentation pathway for alcohols. Loss of the hydroxymethyl
radical would lead to a fragment at m/z 84. Further fragmentation of the spirocyclic system
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could lead to characteristic ions at m/z 70 and 56, corresponding to the cleavage of the
cyclobutane and azetidine rings.

Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of 2-Azaspiro[3.3]heptan-6-ol relies on the synergistic

interpretation of data from multiple spectroscopic techniques.

General Spectroscopic Characterization Workflow

Spectroscopic Analysis Data Interpretation
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Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-
Azaspiro[3.3]heptan-6-ol. By combining predicted data with fundamental principles of NMR, IR,
and MS, a comprehensive structural characterization has been presented. This information
serves as a valuable resource for scientists working with this and related spirocyclic systems,
facilitating their research and development efforts in the pursuit of novel therapeutics. The
protocols and interpretations outlined herein provide a solid framework for the experimental
characterization of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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